3,3-Difluoro-1-[(4-methoxyphenyl)methyl]azepan-4-ol
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Overview
Description
3,3-Difluoro-1-[(4-methoxyphenyl)methyl]azepan-4-ol is a chemical compound with the molecular formula C13H16F2NO2 It is characterized by the presence of a difluoro-substituted azepane ring and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-1-[(4-methoxyphenyl)methyl]azepan-4-ol typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Difluoro Groups: The difluoro groups are introduced via fluorination reactions, often using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through a nucleophilic substitution reaction, where a suitable methoxyphenyl halide reacts with the azepane intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Large-scale production would require careful control of reaction conditions, purification processes, and waste management.
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-1-[(4-methoxyphenyl)methyl]azepan-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the functional groups or the azepane ring.
Substitution: The difluoro groups or the methoxyphenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic or electrophilic reagents, depending on the desired substitution, are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
3,3-Difluoro-1-[(4-methoxyphenyl)methyl]azepan-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a reagent in industrial chemical processes.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-1-[(4-methoxyphenyl)methyl]azepan-4-ol involves its interaction with specific molecular targets. The difluoro groups and the methoxyphenyl moiety may contribute to its binding affinity and specificity for certain enzymes or receptors. The exact pathways and targets would depend on the context of its application, such as its role in a biological system or a chemical reaction.
Comparison with Similar Compounds
Similar Compounds
3,3-Difluoro-1-(4-methoxybenzyl)piperidin-4-one: This compound shares the difluoro and methoxyphenyl groups but has a piperidine ring instead of an azepane ring.
4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-3,5-difluoro-4’-propyl-1,1-biphenyl: Another compound with multiple fluorine substitutions and a complex aromatic structure.
Uniqueness
3,3-Difluoro-1-[(4-methoxyphenyl)methyl]azepan-4-ol is unique due to its specific combination of a difluoro-substituted azepane ring and a methoxyphenyl group
Properties
Molecular Formula |
C14H19F2NO2 |
---|---|
Molecular Weight |
271.30 g/mol |
IUPAC Name |
3,3-difluoro-1-[(4-methoxyphenyl)methyl]azepan-4-ol |
InChI |
InChI=1S/C14H19F2NO2/c1-19-12-6-4-11(5-7-12)9-17-8-2-3-13(18)14(15,16)10-17/h4-7,13,18H,2-3,8-10H2,1H3 |
InChI Key |
GJVDEKFULPCYPA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCCC(C(C2)(F)F)O |
Origin of Product |
United States |
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